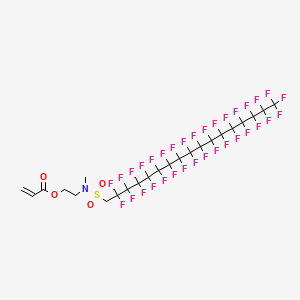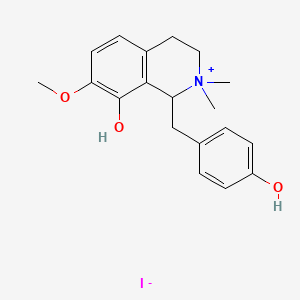
(+/-)-Oblongine Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Oblongine Iodide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Oblongine Iodide typically involves the reaction of Oblongine with iodine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and specific reaction times to ensure the desired product is obtained. The process may involve multiple steps, including purification and crystallization, to achieve a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and recrystallization, is common in industrial settings to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Oblongine Iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce iodinated derivatives, while reduction reactions may yield deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
(+/-)-Oblongine Iodide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, including its use as an antimicrobial agent and in cancer treatment.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (+/-)-Oblongine Iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (+/-)-Oblongine Iodide include other iodinated organic compounds, such as iodoform and potassium iodide. These compounds share some chemical properties but differ in their specific applications and reactivity.
Uniqueness
This compound is unique due to its specific molecular structure and the range of reactions it can undergo
Eigenschaften
Molekularformel |
C19H24INO3 |
|---|---|
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol;iodide |
InChI |
InChI=1S/C19H23NO3.HI/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13;/h4-9,16H,10-12H2,1-3H3,(H-,21,22);1H |
InChI-Schlüssel |
GZTTVWHIJPNLJI-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



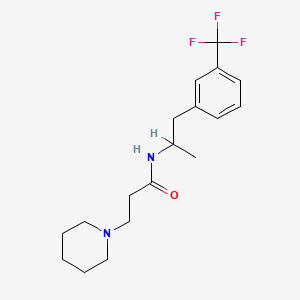
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
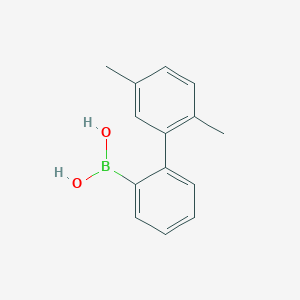
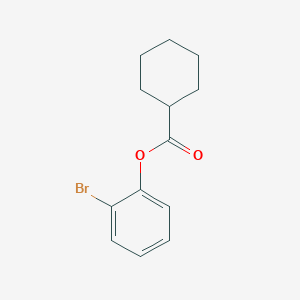
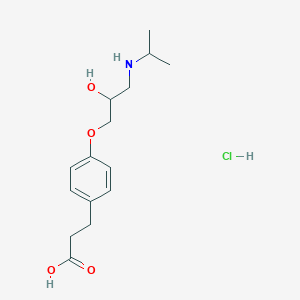
![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)
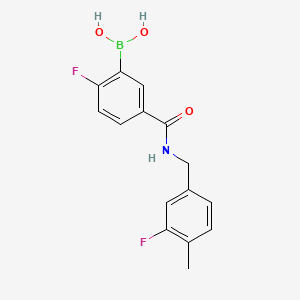
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
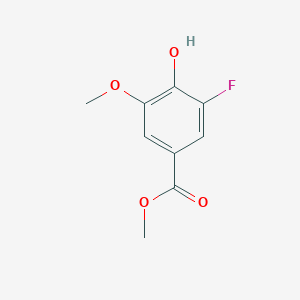
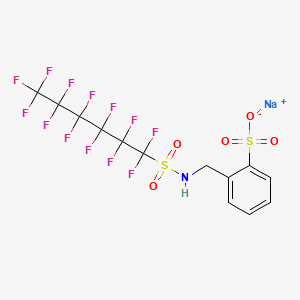

![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)
